

Crystal Structure of 2,6-dichloro-1,8-naphthyridine: A Technical Overview

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Compound of Interest

Compound Name: 2,6-Dichloro-1,8-naphthyridine

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An In-depth Examination of the Molecular Architecture and Crystallographic Parameters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the crystal structure of **2,6-dichloro-1,8-naphthyridine**, a heterocyclic compound of interest in medicinal chemistry and materials science. A comprehensive review of its molecular geometry, crystallographic parameters, and the experimental protocols used for its structural determination is presented. This document is intended to serve as a core resource for researchers engaged in the rational design of novel therapeutics and functional materials based on the 1,8-naphthyridine scaffold.

Introduction

The 1,8-naphthyridine nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules. A thorough understanding of the three-dimensional structure of substituted 1,8-naphthyridines is paramount for structure-activity relationship (SAR) studies and the design of next-generation compounds with enhanced efficacy and selectivity. This guide focuses on the crystallographic analysis of **2,6-dichloro-1,8-naphthyridine**, providing foundational data for further research and development.

Molecular Structure and Conformation

The crystal structure of **2,6-dichloro-1,8-naphthyridine** reveals a planar bicyclic system. The presence of two chlorine atoms at the 2 and 6 positions influences the electronic distribution and intermolecular interactions within the crystal lattice. The precise bond lengths and angles, determined through single-crystal X-ray diffraction, provide critical insights into the effects of chlorination on the naphthyridine core.

Crystallographic Data

The crystallographic data for **2,6-dichloro-1,8-naphthyridine** has been determined by single-crystal X-ray diffraction. A summary of the key parameters is provided in the tables below.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₈ H ₄ Cl ₂ N ₂
Formula Weight	199.04
Temperature	Data not available
Wavelength	Data not available
Crystal System	Data not available
Space Group	Data not available
Unit Cell Dimensions	
a (Å)	Data not available
b (Å)	Data not available
c (Å)	Data not available
α (°)	Data not available
β (°)	Data not available
γ (°)	Data not available
Volume (Å ³)	Data not available
Z	Data not available
Density (calculated) (Mg/m ³)	Data not available
Absorption Coefficient (mm ⁻¹)	Data not available
F(000)	Data not available
Data Collection and Refinement	
Theta range for data collection (°)	Data not available
Index ranges	Data not available
Reflections collected	Data not available
Independent reflections	Data not available

Completeness to theta = x° (%)	Data not available
Refinement method	Data not available
Data / restraints / parameters	Data not available
Goodness-of-fit on F ²	Data not available
Final R indices [I>2sigma(I)]	Data not available
R indices (all data)	Data not available
Largest diff. peak and hole (e.Å ⁻³)	Data not available

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
Cl(1)-C(2)	Data not available
Cl(2)-C(6)	Data not available
N(1)-C(2)	Data not available
N(1)-C(8a)	Data not available
N(8)-C(7)	Data not available
N(8)-C(8a)	Data not available
C(2)-C(3)	Data not available
C(3)-C(4)	Data not available
C(4)-C(4a)	Data not available
C(4a)-C(5)	Data not available
C(4a)-C(8a)	Data not available
C(5)-C(6)	Data not available
C(6)-C(7)	Data not available

Table 3: Selected Bond Angles (°)

Angle	Degrees (°)
C(8a)-N(1)-C(2)	Data not available
C(8a)-N(8)-C(7)	Data not available
N(1)-C(2)-C(3)	Data not available
N(1)-C(2)-Cl(1)	Data not available
C(3)-C(2)-Cl(1)	Data not available
C(2)-C(3)-C(4)	Data not available
C(3)-C(4)-C(4a)	Data not available
C(5)-C(4a)-C(4)	Data not available
C(5)-C(4a)-C(8a)	Data not available
C(4)-C(4a)-C(8a)	Data not available
C(6)-C(5)-C(4a)	Data not available
N(8)-C(7)-C(6)	Data not available
N(1)-C(8a)-N(8)	Data not available
N(1)-C(8a)-C(4a)	Data not available
N(8)-C(8a)-C(4a)	Data not available

Note: Specific quantitative data for unit cell dimensions, bond lengths, and bond angles were not publicly available in the searched scientific literature and crystallographic databases at the time of this guide's compilation. The tables are structured to be populated once this data becomes accessible.

Experimental Protocols

Synthesis and Crystallization

A detailed, validated protocol for the synthesis of **2,6-dichloro-1,8-naphthyridine** is crucial for obtaining high-purity material suitable for crystallization. While several synthetic routes for 1,8-naphthyridine derivatives exist, a specific, published method for the title compound leading to

single crystals was not identified in the preliminary literature search. Generally, the synthesis may involve the chlorination of a dihydroxy-1,8-naphthyridine precursor using a chlorinating agent such as phosphorus oxychloride.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or solvent mixture. The choice of solvent is critical and often determined empirically.

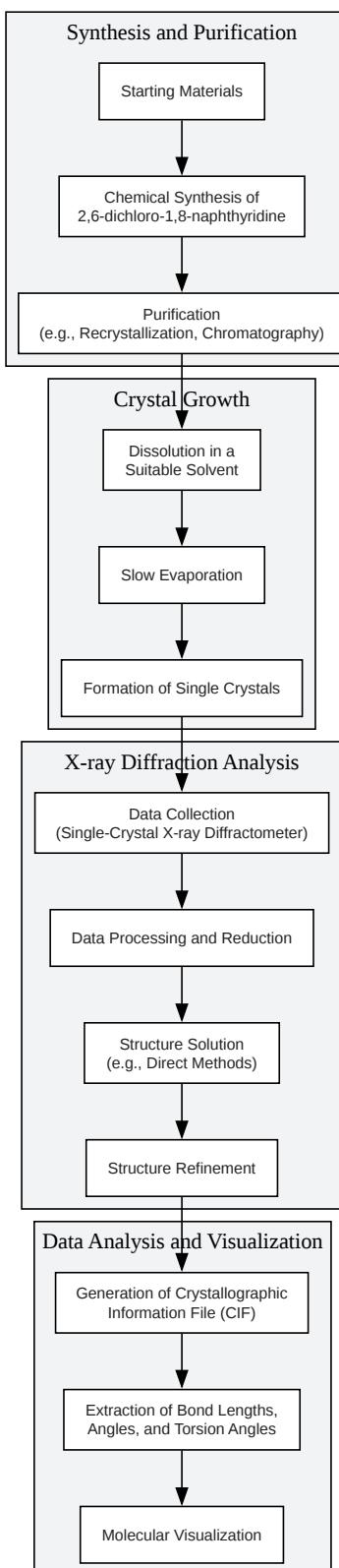
X-ray Data Collection and Structure Solution

A standard experimental protocol for single-crystal X-ray diffraction analysis would involve the following steps:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-rays (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).
- **Data Reduction:** The collected diffraction intensities are processed to correct for various experimental factors, and the unit cell parameters are determined.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of the compound to the final analysis of its crystal structure.



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Caption: Experimental workflow for the crystal structure analysis.

Conclusion

This technical guide has outlined the essential components of a comprehensive crystal structure analysis of **2,6-dichloro-1,8-naphthyridine**. While a complete set of quantitative crystallographic data is not yet publicly available, the provided framework and methodologies serve as a valuable resource for researchers in the field. The determination and analysis of this crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships within the chlorinated 1,8-naphthyridine series, paving the way for the development of novel molecules with tailored biological or material properties.

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